molecular formula C8H5Cl2F3O B15384580 1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene

1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene

Cat. No.: B15384580
M. Wt: 245.02 g/mol
InChI Key: SVYKPZKPZIPJAM-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 3), an ethoxy group (position 4), and three fluorine atoms (positions 2, 5, and 6). The unique combination of electron-withdrawing halogens (Cl, F) and an electron-donating ethoxy group imparts distinct electronic and steric properties to this molecule. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and advanced materials due to their stability and tunable reactivity .

Properties

Molecular Formula

C8H5Cl2F3O

Molecular Weight

245.02 g/mol

IUPAC Name

1,5-dichloro-2-ethoxy-3,4,6-trifluorobenzene

InChI

InChI=1S/C8H5Cl2F3O/c1-2-14-8-4(10)5(11)3(9)6(12)7(8)13/h2H2,1H3

InChI Key

SVYKPZKPZIPJAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1Cl)F)Cl)F)F

Origin of Product

United States

Comparison with Similar Compounds

1,3-Di(CF₃)-4-amino-2,5,6-trifluorobenzene

  • Substituents: Two trifluoromethyl (CF₃) groups (positions 1 and 3), an amino group (position 4), and fluorine atoms (positions 2, 5, 6).
  • Reactivity: Amino groups enhance nucleophilic substitution at adjacent positions. Computational studies suggest that substitution at position 6 is energetically favorable (ΔG ≈ 0.0 kcal/mol), while position 5 is less reactive (ΔG ≈ 30.5 kcal/mol) .

1-Chloro-2,4-diisocyanate-3,5,6-trifluorobenzene

  • Substituents : Chlorine (position 1), two isocyanate groups (positions 2 and 4), and fluorine atoms (positions 3, 5, 6).
  • Reactivity : Isocyanate groups enable polymerization. Used in adhesives, achieving tensile shear strengths of 373 × 10⁵ N/m² at cryogenic temperatures .
  • Applications : High-performance adhesives for aerospace and cryogenic systems.

2-Acetamido-1-nitro-3,5,6-trifluorobenzene (CAS 388-11-4)

  • Substituents : Acetamido (position 2), nitro (position 1), and fluorine atoms (positions 3, 5, 6).
  • Reactivity : Nitro groups deactivate the ring, reducing electrophilic substitution. Discontinued commercial availability suggests synthesis challenges or stability issues .

Comparative Reactivity and Stability

Compound Key Substituents Reactivity Trends Stability Notes
1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene Cl, OEt, F Moderate electrophilic substitution at deactivated positions High thermal stability due to halogenation
1,3-Di(CF₃)-4-amino-2,5,6-trifluorobenzene CF₃, NH₂, F High regioselectivity (position 6 favored) Sensitive to oxidation (NH₂ group)
1-Chloro-2,4-diisocyanate-3,5,6-trifluorobenzene Cl, NCO, F Polymerizes via NCO groups Reactive; requires anhydrous conditions
2-Acetamido-1-nitro-3,5,6-trifluorobenzene Acetamido, NO₂, F Low reactivity (NO₂ deactivation) Discontinued; synthesis challenges

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